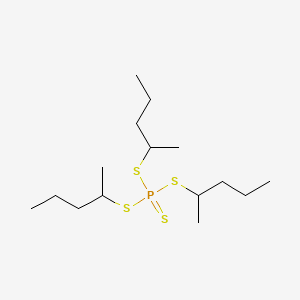
Tris(1-methylbutyl) tetrathiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-methylbutyl) tetrathiophosphate is an organophosphorus compound with the molecular formula C12H27O4PS4 It is known for its unique chemical structure, which includes a phosphorus atom bonded to four sulfur atoms and three 1-methylbutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-methylbutyl) tetrathiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 1-methylbutanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+3C5H12O→(C5H11O)3PS4+H2S
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(1-methylbutyl) tetrathiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.
Substitution: The 1-methylbutyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphorus oxides and sulfur oxides.
Reduction: Simpler phosphorus compounds and hydrogen sulfide (H2S).
Substitution: New organophosphorus compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Tris(1-methylbutyl) tetrathiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of lubricants, pesticides, and flame retardants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tris(1-methylbutyl) tetrathiophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The specific pathways involved depend on the biological system and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methylbutyl) phosphate: Similar structure but with different alkyl groups.
Tri-n-butyl phosphate: Another organophosphorus compound with different alkyl groups.
Tri-n-amyl phosphate: Similar in structure but with linear alkyl groups.
Uniqueness
Tris(1-methylbutyl) tetrathiophosphate is unique due to its branched alkyl groups, which can influence its chemical reactivity and physical properties. The presence of sulfur atoms also imparts distinct characteristics, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
5446-91-3 |
|---|---|
Formule moléculaire |
C15H33PS4 |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
tris(pentan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33PS4/c1-7-10-13(4)18-16(17,19-14(5)11-8-2)20-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
Clé InChI |
VLAKSLQJJNCUNF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)SP(=S)(SC(C)CCC)SC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


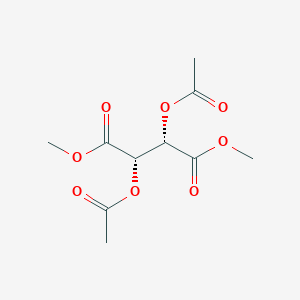
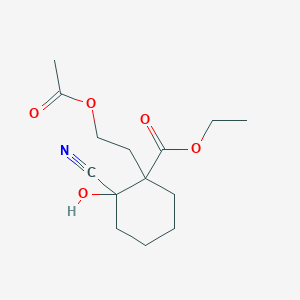
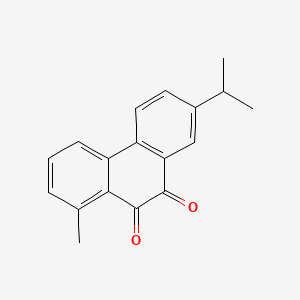
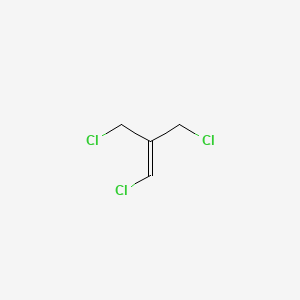

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
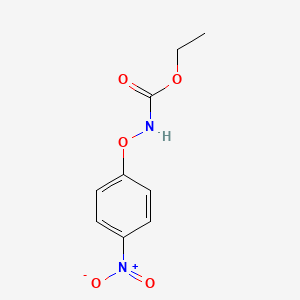

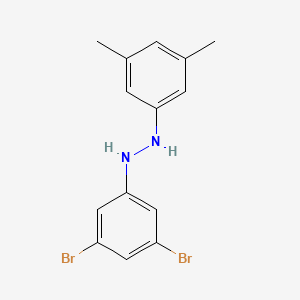
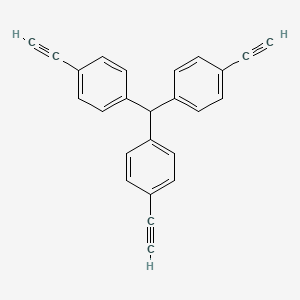

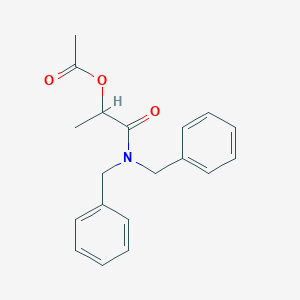
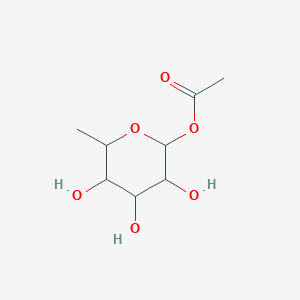
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
